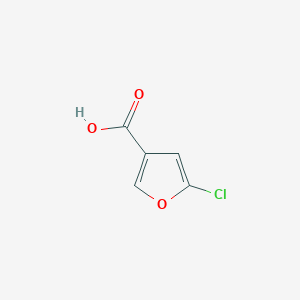

5-Chlorofuran-3-carboxylic acid

Description

Contextualization within Furan (B31954) Chemistry and Heterocyclic Systems

Furan and its derivatives are fundamental heterocyclic systems that are integral to numerous areas of chemistry. slideshare.net The furan nucleus is a key structural motif in a variety of natural products and biologically active molecules. nih.gov The introduction of substituents onto the furan ring, such as halogens and carboxylic acid groups, significantly modifies the molecule's electronic properties and reactivity, opening up a wide range of synthetic possibilities. researchgate.net The synthesis of furan-3-carboxylic acid derivatives, in particular, has been a subject of interest, with various methods developed for their preparation. researchgate.netgoogle.comnih.gov

Significance of Chlorinated Furanic Carboxylic Acids in Academic Inquiry

The presence of a chlorine atom on the furan ring, as seen in 5-Chlorofuran-3-carboxylic acid, is of significant academic interest. Halogenated organic compounds are crucial as building blocks in organic synthesis, often serving as precursors for more complex molecules through various coupling reactions. Specifically, chlorinated furan derivatives have been investigated for their potential biological activities. For instance, research into halogenated benzofuran-3-carboxylic acids has demonstrated their potential as antimicrobial agents. mdpi.com Furthermore, studies on the formation of chlorinated furan-like compounds as disinfection byproducts in water have highlighted their environmental and toxicological relevance.

Historical Trajectories and Academic Milestones in the Study of this compound

While a detailed historical timeline specifically for this compound is not extensively documented in readily available literature, the study of furan-3-carboxylic acids, in general, has a longer history. Early methods for the synthesis of furan-3-carboxylic acid derivatives are mentioned in patent literature, indicating their recognized utility over several decades. google.com For example, the preparation of various alkyl-substituted furan-3-carboxylates has been described in scientific journals and patent applications. google.com The development of more advanced synthetic methodologies, such as palladium-catalyzed oxidative carbonylation, has provided more efficient routes to furan-3-carboxylic esters. nih.govacs.org The specific investigation of 5-chloro-substituted furan carboxylic acids is a more recent area of focus, driven by the growing interest in halogenated heterocycles in medicinal chemistry and materials science.

Current Research Gaps and Future Academic Potential of this compound

Despite the growing interest in halogenated furans, specific research focused solely on this compound remains somewhat limited, presenting several opportunities for future academic exploration.

Identified Research Gaps:

Comprehensive Biological Profiling: While related chlorinated furan derivatives have shown antimicrobial properties, a thorough investigation into the full spectrum of biological activities of this compound is yet to be undertaken. mdpi.com

Exploration of Synthetic Utility: The potential of this compound as a versatile building block for the synthesis of novel and complex organic molecules is an area that warrants further investigation. Its dual functionality (a carboxylic acid and a reactive halogen) makes it a promising starting material.

Materials Science Applications: The incorporation of halogenated furan moieties into polymers or functional materials is an emerging field. researchgate.net The properties that this compound could impart to such materials are largely unexplored.

Future Academic Potential:

The future academic potential of this compound lies in its promise as a key intermediate for the development of new pharmaceuticals and functional materials. Its structural features suggest that it could be a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs. researchgate.net Furthermore, its potential use in the design of new polymers with tailored properties, such as thermal stability or specific electronic characteristics, represents a significant avenue for future research. mdpi.com The exploration of its reactivity and the development of new synthetic transformations involving this molecule will undoubtedly contribute to the broader field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFIXCKXSHFBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116779-81-8 | |

| Record name | 5-chlorofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chlorofuran 3 Carboxylic Acid

Established Synthetic Routes and Strategies

The established methods for preparing 5-chlorofuran-3-carboxylic acid primarily fall into two categories: building the furan (B31954) ring from simple, non-cyclic molecules or modifying a pre-existing furan-3-carboxylic acid core.

Multi-step Total Synthesis Approaches from Basic Precursors

One of the fundamental approaches to constructing the furan-3-carboxylic acid scaffold involves the cyclization of acyclic precursors. A notable example is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. nih.govmdpi.com This method allows for the efficient, one-step conversion of these diols into furan-3-carboxylic esters. nih.govmdpi.com The resulting esters can then be hydrolyzed to yield the corresponding carboxylic acid. This strategy offers a pathway to highly functionalized furans from readily available starting materials.

A historical synthesis of a related compound, 5-benzyl-3-furoic acid, started from ethyl levulinate, which was converted to ethyl 5-methyl-3-furoate. google.com Subsequent bromination and reaction with benzene (B151609), followed by hydrolysis and debromination, yielded the final product. google.com A similar strategy could potentially be adapted for the synthesis of this compound by employing appropriate chlorinating agents and starting materials.

Derivatization Pathways from Related Furanic Compounds

A more direct route to this compound involves the derivatization of furan-3-carboxylic acid or its esters. nih.govscbt.comchemicalbook.combiosynth.com The primary challenge in this approach is the regioselective introduction of the chlorine atom at the 5-position of the furan ring.

Direct halogenation of the furan ring is a known transformation. prepchem.com However, the high reactivity of the furan nucleus can lead to the formation of polyhalogenated products and requires carefully controlled conditions. For instance, the synthesis of 5-(chloromethyl)-3-phenyl-2-furancarboxylic acid methyl ester was achieved by treating the corresponding 3-phenyl-2-furancarboxylic acid methyl ester with paraformaldehyde and zinc chloride in the presence of hydrogen chloride gas. prepchem.com This indicates that electrophilic substitution on the furan ring is a viable method for introducing chloro-containing groups.

An alternative to direct chlorination is the transformation of a pre-existing functional group. For example, a convenient synthesis of 5-fluorofuran-2-carboxylic acid was achieved in two steps from benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net The process involved a fluorodenitration reaction followed by hydrogenolysis. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, starting from a corresponding 5-nitrofuran-3-carboxylic acid derivative.

Novel Synthetic Innovations and Sustainable Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of novel, efficient, and environmentally benign methodologies. This includes the use of catalysts to improve selectivity and yield, as well as the adoption of sustainable practices.

Catalytic Synthesis Protocols for Enhanced Selectivity and Yield

Catalysis plays a crucial role in the synthesis of furan derivatives, offering pathways with improved efficiency and control. mdpi.comfrontiersin.orgtue.nltue.nl As mentioned earlier, palladium-catalyzed oxidative carbonylation is a powerful tool for constructing the furan-3-carboxylic ester skeleton. nih.govmdpi.com The use of a PdI2/KI catalytic system under a carbon monoxide and air atmosphere allows for a sequential heterocyclization-alkoxycarbonylation-dehydration process, using oxygen as the terminal oxidant. nih.gov

Furthermore, catalytic strategies have been developed for the selective production of functionalized furan carboxylic acids. For instance, a hydroxyapatite-supported gold catalyst has been used for the selective oxidation of HMF-acetal to FFCA-acetal, which can then be deprotected to yield 5-formylfuran-2-carboxylic acid (FFCA). tue.nltue.nl While not directly applied to this compound, these catalytic systems demonstrate the potential for selective transformations on the furan ring, which could be adapted for the synthesis of the target molecule.

Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of furanic compounds, which are often derived from renewable biomass. mdpi.comfrontiersin.orgmdpi.com The development of sustainable catalytic pathways for furan derivatives is an active area of research. frontiersin.org This includes the use of solid-supported catalysts, which can be easily separated from the reaction mixture and potentially reused, reducing waste. nih.govnih.gov

Solvent choice is another critical aspect of green chemistry. The use of more environmentally friendly solvents or even solvent-free conditions is being explored. For example, a new synthesis of polyfunctionalized furans utilizes solid-supported species, which avoids the need for traditional aqueous work-ups and relies on simple filtration for product isolation. nih.govnih.gov

Optimization of Reaction Conditions in the Synthesis of this compound

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize product yield and purity while minimizing side reactions. Key parameters that are typically optimized include temperature, reaction time, solvent, and the nature and stoichiometry of reactants and catalysts.

For the synthesis of furan derivatives, the optimization of these parameters has been shown to be crucial. In the palladium-catalyzed synthesis of furan-3-carboxylic esters, for example, the reaction is carried out at 100 °C under 40 atm of a CO/air mixture. nih.gov In the synthesis of polyfunctionalized furans from β-nitroenones, the use of solid-supported reagents under specific conditions leads to excellent diastereomeric ratios. nih.govnih.gov

Temperature, Pressure, and Stoichiometric Parameter Optimization

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters such as temperature, pressure, and the stoichiometry of the reactants. Optimization of these parameters is essential to maximize the yield of the desired product while minimizing the formation of byproducts.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of impurities. For instance, in chlorination reactions, lower temperatures are often favored to control the reactivity of the chlorinating agent and prevent over-chlorination or degradation of the furan ring. In contrast, reactions such as the hydrolysis of an ester or nitrile to form the carboxylic acid may require elevated temperatures to proceed at a reasonable rate. For example, in the synthesis of related chlorocyclobutane (B72530) derivatives, heating at reflux is maintained for an extended period, followed by a higher temperature step to effect decarboxylation. orgsyn.org

Pressure: While many of the synthetic steps for furan derivatives are conducted at atmospheric pressure, certain reactions may benefit from controlled pressure conditions. For example, reactions involving gaseous reagents like chlorine might be performed in a closed system to ensure efficient utilization of the gas.

Stoichiometry: The molar ratio of reactants is a critical factor in the synthesis. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of undesired byproducts. For example, using an excess of a chlorinating agent could result in the formation of dichlorinated products. Careful adjustment of the stoichiometric ratio of the starting material to the chlorinating agent is necessary to achieve selective monochlorination. In some syntheses, a slight excess of a reagent is used to ensure the reaction goes to completion. orgsyn.org

The optimization of these parameters is often achieved through systematic studies where one parameter is varied while others are kept constant. The results of these studies can be compiled into data tables to identify the optimal reaction conditions.

Table 1: Illustrative Optimization of Reaction Conditions

| Parameter | Range Studied | Optimal Value | Observations |

| Temperature | 0 °C - 100 °C | 25 °C | Higher temperatures led to increased byproduct formation. |

| Pressure | 1 atm - 5 atm | 1 atm | No significant improvement in yield was observed at higher pressures. |

| Stoichiometry (Reagent A:B) | 1:1 - 1:2 | 1.1:1 | A slight excess of Reagent A maximized the conversion of Reagent B. |

Rational Design and Selection of Catalytic Systems and Ligands

The use of catalysts is prevalent in the synthesis of heterocyclic compounds like this compound to enhance reaction rates and improve selectivity. The rational design and selection of catalytic systems, including the metal center and associated ligands, are crucial for achieving efficient and selective transformations.

Catalytic Systems: For reactions such as Friedel-Crafts acylation, which could be a potential step in some synthetic routes, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are commonly used as catalysts to enhance regioselectivity. In oxidation reactions to form the carboxylic acid group, various metal-based catalysts can be employed. For instance, gold-based catalysts have shown high activity and selectivity in the oxidation of furan derivatives under mild conditions. tue.nl The choice of the metal and its support material can significantly impact the catalyst's performance.

The development of new catalytic systems often involves screening a library of catalysts and ligands to identify the most effective combination for a specific transformation. This empirical approach, combined with a theoretical understanding of reaction mechanisms, allows for the rational design of more efficient and selective catalysts.

Chemical Reactivity and Mechanistic Investigations of 5 Chlorofuran 3 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). ksu.edu.sapearson.com However, this reactivity is tempered by the presence of two deactivating substituents: a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. The carboxylic acid group is a meta-directing, electron-withdrawing group that reduces the electron density of the ring through both inductive and resonance effects, making electrophilic attack more difficult. matanginicollege.ac.innumberanalytics.com The chlorine atom is also deactivating but acts as an ortho-, para-director.

Halogenation, Nitration, and Sulfonation Studies

Direct experimental data on the electrophilic substitution of 5-Chlorofuran-3-carboxylic acid is limited; however, its reactivity can be predicted based on the behavior of related furan derivatives. Reactions typically require mild conditions to prevent polymerization or ring-opening, which are common side reactions for furans, especially in the presence of strong acids. ksu.edu.samatanginicollege.ac.in

Halogenation: The halogenation of furan itself is often vigorous, leading to polyhalogenated products. citycollegekolkata.org For this compound, further halogenation on the furan ring would likely require carefully controlled conditions. The most probable site for substitution is the C2 position, which is the only remaining activated α-position. An alternative halogenation pathway is the Hell-Volhard-Zelinski (HVZ) reaction, which would introduce a halogen at the α-carbon of a side chain if one were present, but it is not applicable here. chemistrysteps.comucalgary.ca

Nitration: Nitration of furan derivatives is typically achieved with mild nitrating agents like acetyl nitrate (B79036) (AcONO₂), often prepared in situ from nitric acid and acetic anhydride, to avoid the harsh acidic conditions of standard nitrating mixtures (HNO₃/H₂SO₄) that can cause ring degradation. citycollegekolkata.orgresearchgate.net Given the deactivating nature of the substituents, stronger conditions might be necessary, but this increases the risk of side reactions. Decarboxylative nitration, where the carboxylic acid group is replaced by a nitro group, could also be a potential, albeit less common, reaction pathway. chemrevlett.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂ in dioxane | 2-Bromo-5-chlorofuran-3-carboxylic acid | Reaction must be carefully controlled to avoid polybromination. |

| Nitration | Acetyl nitrate (AcONO₂) | 5-Chloro-2-nitrofuran-3-carboxylic acid | Mild conditions are crucial to prevent ring-opening. |

Regioselectivity and Stereoelectronic Effects in Substitution

The regiochemical outcome of electrophilic substitution on the furan ring is primarily directed to the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate (arenium ion). citycollegekolkata.orgquora.com For this compound, the C5 position is blocked by a chlorine atom, leaving the C2 and C4 positions as potential sites for substitution.

The final regioselectivity is determined by a combination of factors:

Furan Oxygen: Strongly activates the α-positions (C2 and C5) through resonance donation.

C3-Carboxylic Acid: A strong deactivating and meta-directing group, it reduces the reactivity of all positions, especially the adjacent C2 and C4 positions.

C5-Chlorine: A deactivating group that directs incoming electrophiles to the ortho (C4) and para (C2) positions.

The directing effects are therefore in conflict. The powerful activating effect of the furan oxygen typically favors substitution at the remaining α-position (C2). Although the C2 position is deactivated by the adjacent carboxylic acid, the combined directing influence of the oxygen and the chlorine (para-directing) makes it the most probable site of electrophilic attack. Attack at C4 is less likely as it is a β-position and is ortho to both deactivating groups.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Direct Nucleophilic Displacement at the Chlorinated Position

The direct displacement of the chlorine atom by a nucleophile represents a nucleophilic aromatic substitution (SNAr) reaction. In typical aromatic systems, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is meta to the chlorine atom and thus provides only weak activation for this type of reaction.

However, studies on related 5-chlorofuran derivatives indicate that substitution of the chlorine atom by nucleophiles such as amines and thiols is possible. The electron-rich nature of the furan ring can influence the mechanism, which may differ from the classical SNAr pathway observed in benzene derivatives. The reaction likely requires specific conditions to proceed, and its rate will be highly dependent on the nature of the nucleophile.

Anomalous Reactivity and Ring-Opening Pathways

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of strong acids or certain nucleophiles. ksu.edu.samatanginicollege.ac.in This represents a significant competing pathway for reactions involving this compound. The strain in the five-membered ring and the presence of the electronegative oxygen atom contribute to this reactivity.

Treatment with strong bases or potent nucleophiles could potentially lead to cleavage of the furan ring rather than simple substitution of the chlorine atom. Such ring-opening reactions can result in the formation of various acyclic products, complicating the synthetic utility of nucleophilic reactions on this substrate. For instance, electrophilic ring-opening halogenation has been observed in other heterocyclic systems and highlights the potential for the furan nucleus to undergo skeletal transformations. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom on the furan ring of this compound or its derivatives provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Sonogashira, Heck, and Stille Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.comreddit.com While the carboxylic acid itself may interfere with the reaction, its derivatives, such as the corresponding ester or the decarboxylated chloro-furan, could be suitable substrates. reddit.com For instance, a derivative of this compound could potentially be coupled with an arylboronic acid to form a 5-aryl-furan-3-carboxylic acid derivative. researchgate.net The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or a Pd(II) salt with a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov The chloro-substituent on the furan ring of a this compound derivative could serve as the halide component. wikipedia.org The reaction is typically carried out in the presence of a base, such as an amine, which also often acts as the solvent. wikipedia.org This would allow for the introduction of an alkynyl group at the 5-position of the furan ring.

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net A derivative of this compound could potentially undergo a Heck reaction with various alkenes to introduce a vinyl group at the 5-position of the furan ring. The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. acs.orgwikipedia.orgnih.govyoutube.comorganic-chemistry.org This reaction is known for its tolerance to a wide range of functional groups. A derivative of this compound could be coupled with various organostannanes to form new carbon-carbon bonds at the 5-position. acs.orgyoutube.com

A representative table of these coupling reactions is shown below:

| Coupling Reaction | Coupling Partners | Catalyst System |

| Suzuki-Miyaura | Organoboronic acid/ester + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) |

| Heck | Alkene + Aryl/Vinyl Halide | Pd catalyst, Base, often a Phosphine ligand |

| Stille | Organostannane + Aryl/Vinyl Halide | Pd catalyst |

C-H Activation and Directed Functionalization Strategies

C-H activation represents a powerful and atom-economical strategy for the functionalization of organic molecules. For furan derivatives, direct functionalization of C-H bonds has been an area of active research. While the C5 position of furan is often the most reactive, directing groups can be employed to achieve functionalization at other positions, such as C3. reddit.com The carboxylic acid group at the 3-position of this compound could potentially act as a directing group to facilitate C-H activation at an adjacent position, or a different directing group could be installed to achieve site-selective functionalization. Research in this area for furan derivatives suggests that such strategies could be applicable to this compound, opening up new avenues for its chemical modification. acs.org

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and developing new transformations. For the reactions of this compound, various physical organic chemistry tools can be employed to elucidate the underlying pathways.

Kinetic Isotope Effect (KIE) Studies and Reaction Order Determination

Kinetic Isotope Effect (KIE) Studies: The kinetic isotope effect is a powerful tool for determining the mechanism of a reaction by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. The magnitude of the KIE can provide information about bond breaking or bond formation in the rate-determining step of a reaction. For reactions involving this compound, KIE studies could be used to probe mechanisms. For example, in a C-H activation reaction, replacing a hydrogen atom with deuterium (B1214612) at the site of activation and observing a significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step.

Reaction Order Determination: Determining the reaction order with respect to each reactant provides valuable information about the rate law of a reaction and, by extension, its mechanism. The reaction order can be determined by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the reaction rate. For instance, in a transition metal-catalyzed coupling reaction of a this compound derivative, determining the reaction order with respect to the furan substrate, the coupling partner, the catalyst, and any ligands or additives can help to construct a plausible catalytic cycle.

While specific mechanistic studies on this compound are not extensively reported in the provided search results, the principles of KIE and reaction order determination are fundamental techniques that would be applied to investigate its reactivity.

Identification and Characterization of Reaction Intermediates

A comprehensive review of available scientific literature indicates a notable absence of specific studies dedicated to the isolation, identification, and characterization of reaction intermediates for this compound. While the general reactivity of furan rings and carboxylic acids is extensively documented, detailed mechanistic investigations into the specific transformation pathways of this compound and the transient species involved have not been the focus of published research.

In the absence of specific data for this compound, this section will outline the general methodologies employed in the study of reaction intermediates in organic chemistry. These techniques are crucial for elucidating reaction mechanisms and understanding the formation of transient species.

General Approaches to Studying Reaction Intermediates:

The study of reaction intermediates is a challenging yet essential aspect of mechanistic chemistry. Intermediates are typically short-lived and present in low concentrations, necessitating specialized techniques for their detection and characterization.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can be adapted to detect intermediates. For instance, low-temperature NMR can sometimes "freeze" a reaction at an intermediate stage, allowing for its structural elucidation. Time-resolved spectroscopy can be used to monitor the formation and decay of transient species on very short timescales.

Trapping Experiments: A common strategy involves the use of a "trapping" agent, which is a compound that reacts selectively with the intermediate to form a stable, isolable product. The structure of this trapped product provides strong evidence for the structure of the fleeting intermediate.

Computational Chemistry: Quantum mechanical calculations and computational modeling are powerful tools for predicting the structures, energies, and stabilities of potential reaction intermediates and transition states. These theoretical studies can provide valuable insights into reaction pathways and complement experimental findings.

Isotope Labeling Studies: By replacing one or more atoms in the starting material with a heavier isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C), the fate of these labeled atoms can be traced throughout the reaction. This can help to distinguish between different possible mechanistic pathways and provide clues about the structure of intermediates.

While these methods are standard in mechanistic organic chemistry, their application to this compound has not been reported in the reviewed literature. Therefore, no specific data tables or detailed research findings on the reaction intermediates of this compound can be presented. Further research is required to explore the chemical reactivity of this compound and to identify and characterize the intermediates involved in its transformations.

Advanced Spectroscopic and Analytical Research Techniques Applied to 5 Chlorofuran 3 Carboxylic Acid

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy. This precision enables the confident determination of the elemental composition of 5-Chlorofuran-3-carboxylic acid. By providing an exact mass, HRMS can differentiate between compounds that have the same nominal mass but different molecular formulas, thereby unequivocally confirming the compound's chemical formula.

Tandem mass spectrometry (MS/MS) is a powerful technique that involves the selection of a specific ion, typically the molecular ion, which is then induced to fragment. wikipedia.org The analysis of the resulting fragment ions generates a fragmentation pattern that serves as a molecular fingerprint, offering profound insights into the compound's structure. wikipedia.org For this compound, the fragmentation is expected to be influenced by the functional groups present. In carboxylic acids, prominent fragmentation pathways often involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For halogenated compounds, the loss of the halogen atom is also a common fragmentation pathway. nih.gov The dissociation of energetically unstable molecular ions provides valuable data for determining molar weight and structural details. wikipedia.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₅H₃ClO₃)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 146.9798 |

Note: These are theoretical values. Observed values in an experiment would be used to confirm the elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. The IR spectrum of this compound is anticipated to display a strong and broad absorption band corresponding to the O-H stretch of the carboxylic acid, a sharp absorption for the C=O (carbonyl) stretch, and characteristic absorptions for the C-O and C-Cl bonds, as well as vibrations originating from the furan (B31954) ring. globalresearchonline.net

Raman spectroscopy offers complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar and symmetric bonds. Consequently, the vibrations of the furan ring may be more pronounced in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and help assign the vibrational frequencies observed in the IR and Raman spectra of furan derivatives. globalresearchonline.net

Table 3: General Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680-1740 |

| C-O | Stretching | 1210-1320 |

| C-Cl | Stretching | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the physicochemical properties of a material.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

While specific single-crystal X-ray diffraction data for this compound is not available in public literature, the analysis of analogous halogenated organic acids demonstrates the type of data that would be obtained. For instance, a study on a dichlorinated anthracene (B1667546) carboxylic acid derivative yielded a comprehensive structural determination. mdpi.com An analysis of this compound would similarly confirm the planarity of the furan ring, the specific conformation of the carboxylic acid group relative to the ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding, dictated by the chloro and carboxyl functional groups.

Illustrative Single-Crystal XRD Data Table

The following table, based on data for a representative organic carboxylic acid, illustrates the typical crystallographic parameters obtained from an SC-XRD experiment. researchgate.net

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094 |

| b (Å) | 7.248 |

| c (Å) | 14.517 |

| β (°) | 105.116 |

| Volume (ų) | 1431.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.402 |

| R-factor (R1) | 0.0537 |

This table is illustrative and does not represent actual data for this compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. libretexts.org Instead of a single crystal, a powdered sample containing a multitude of randomly oriented microcrystallites is used. stanford.edu The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, making PXRD an excellent tool for phase identification, quality control, and the assessment of crystalline purity. ncl.ac.ukimrtest.com

For this compound, PXRD would be used to:

Confirm the identity of a synthesized batch by matching its diffraction pattern to a known standard.

Identify the presence of any crystalline impurities or different polymorphic forms.

Monitor phase transformations that may occur under different processing or storage conditions.

The diffraction pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the material's crystal lattice.

Illustrative PXRD Peak Data Table

This table shows how PXRD data for this compound could be presented to characterize its primary crystalline phase.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 24.2 | 3.68 | 80 |

| 25.1 | 3.55 | 65 |

| 28.4 | 3.14 | 30 |

| 31.7 | 2.82 | 50 |

This table contains representative data and is for illustrative purposes only.

Chromatographic Methods for Purity Assessment and Separation Studies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical compounds and chemical reagents, chromatographic methods are essential for determining purity and identifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. nih.gov For aromatic carboxylic acids, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. helixchrom.comsielc.com

Method development for this compound would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and buffered water), flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. Because the carboxyl group is a weak chromophore, derivatization with a fluorescent labeling reagent can be used to significantly enhance detection sensitivity if required.

A developed method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. researchgate.net Validation assesses parameters including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Illustrative HPLC Method Validation Parameters

The following table summarizes typical validation results for an HPLC method designed for a carboxylic acid. researchgate.net

| Parameter | Typical Specification |

| Linearity (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Limit of Detection (LOD) | e.g., 0.05 µg/mL |

| Limit of Quantification (LOQ) | e.g., 0.15 µg/mL |

This table presents typical validation criteria and does not reflect experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. thermofisher.com While carboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be readily analyzed after a derivatization step to convert them into more volatile esters (e.g., trimethylsilyl (B98337) esters). researchgate.net This approach is highly effective for impurity profiling.

In a GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum that serves as a molecular fingerprint. This dual information of retention time from the GC and the mass fragmentation pattern from the MS allows for the confident identification of unknown impurities. nih.gov The technique is highly sensitive, capable of detecting impurities at sub-ppm levels. thermofisher.com

Illustrative GC-MS Impurity Profile Data

This table provides an example of how GC-MS data would be used to identify potential impurities in a sample of derivatized this compound.

| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 8.52 | 142, 113, 85 | Furan-3-carboxylic acid (ester derivative) |

| 9.15 | 177, 162, 133 | Dichlorofuran-3-carboxylic acid (ester derivative) |

| 10.30 | 217, 202, 145 | This compound (ester derivative) |

| 11.48 | 158, 129, 101 | 5-Hydroxyfuran-3-carboxylic acid (ester derivative) |

This table is a hypothetical representation of a potential impurity profile and is for illustrative purposes only.

Theoretical and Computational Studies of 5 Chlorofuran 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict electronic structure, molecular orbitals, and reactivity.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger gap generally implies higher stability and lower reactivity. For 5-Chlorofuran-3-carboxylic acid, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an EPS map would highlight the reactive sites, such as the oxygen atoms of the carboxylic acid group and the electron-withdrawing chlorine atom.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems.

Geometry Optimization and Vibrational Frequency Calculations for Conformational Analysis

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is essential for understanding the molecule's shape and how it might interact with biological targets or other molecules. Following geometry optimization, vibrational frequency calculations can confirm that the structure is a true energy minimum and can be used to predict the molecule's infrared (IR) and Raman spectra. This analysis would reveal the stable conformers of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT can be used to predict various spectroscopic parameters. For example, calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure. As mentioned, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and their interactions, MD can reveal information about the conformational changes, flexibility, and interactions of this compound with its environment, such as a solvent or a biological macromolecule. This would be particularly useful for understanding its behavior in a physiological context.

Conformational Dynamics and Tautomerism Studies in Various Environments

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid group relative to the furan (B31954) ring. Computational studies on similar furan-based arylamides have shown that the interplay of intramolecular hydrogen bonding and steric effects governs conformational preferences. nih.gov In this compound, the rotation around the C3-C(O)OH bond is the most significant conformational variable.

Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the relative energies of different conformers. For this compound, two primary planar conformers are of interest: one where the hydroxyl group of the carboxylic acid is oriented towards the chlorine atom (syn-conformer) and one where it is oriented away (anti-conformer). The stability of these conformers can be influenced by subtle intramolecular interactions, such as a potential weak hydrogen bond between the carboxylic proton and the adjacent furan ring oxygen or the chlorine atom.

| Conformer/Tautomer | Relative Energy (kcal/mol, Gas Phase) | Key Features |

| Anti-conformer | 0.00 | Carboxylic acid OH oriented away from the chlorine atom. Generally the most stable conformer. |

| Syn-conformer | 1.5 - 3.0 | Carboxylic acid OH oriented towards the chlorine atom. Potentially stabilized by weak intramolecular interactions. |

| Keto Tautomer | > 10 | Proton transferred to the furan ring, disrupting aromaticity. Generally high in energy. |

Solvent Effects on Molecular Properties and Reactivity

In polar solvents, conformers with a larger dipole moment are generally stabilized. For this compound, this could lead to a shift in the population of syn- and anti-conformers. Similarly, polar protic solvents can influence tautomeric equilibria by forming hydrogen bonds with the solute molecule, potentially stabilizing tautomers that are less favorable in the gas phase. nih.gov

Solvent effects also extend to the molecule's reactivity. The presence of a solvent can alter the energy barriers of chemical reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. For instance, reactions involving charge separation in the transition state are typically accelerated in polar solvents.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the most favorable reaction pathways.

Energetic Profiles of Key Transformations and Reaction Barrier Calculations

Key transformations of furan carboxylic acids include esterification, amidation, and various cycloaddition reactions. pku.edu.cn DFT calculations can be used to model the energetic profiles of these reactions. For example, in an esterification reaction, the calculations would model the approach of an alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water.

The highest point on the reaction coordinate corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or reaction barrier. youtube.com Lower activation energies indicate faster reaction rates. Computational studies on related furan derivatives have shown that substituents on the furan ring can significantly influence these reaction barriers. researchgate.netnih.gov The electron-withdrawing nature of the chlorine atom and the carboxylic acid group in this compound is expected to influence its reactivity in various transformations.

| Reaction Type | Typical Activation Energy (kcal/mol) | Notes |

| Esterification (acid-catalyzed) | 15 - 25 | Involves a tetrahedral intermediate. The barrier can be influenced by the steric and electronic properties of the alcohol. |

| [4+2] Cycloaddition (Diels-Alder) | 20 - 35 | The furan ring acts as the diene. The reactivity is sensitive to the nature of the dienophile. latakia-univ.edu.sy |

| Nucleophilic Aromatic Substitution | > 30 | Generally difficult on electron-rich furan rings, but may be facilitated by the electron-withdrawing substituents. |

Investigation of Catalyst-Substrate Interactions and Reaction Mechanisms

Catalysts play a crucial role in many reactions involving furan derivatives. mdpi.comfrontiersin.orgresearchgate.net Computational modeling can provide detailed insights into how a catalyst interacts with this compound to lower the activation energy of a reaction.

For instance, in a metal-catalyzed cross-coupling reaction, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. These calculations can reveal the geometry of the catalyst-substrate complex, the nature of the bonding interactions, and the electronic effects that facilitate the catalytic cycle. Studies on the catalytic synthesis of acyl furans have demonstrated the utility of computational methods in understanding reaction mechanisms and optimizing catalyst performance. researchgate.netrsc.org

Similarly, in acid-catalyzed reactions, computational models can show how the protonation of the carboxylic acid or the furan ring oxygen activates the substrate for subsequent reaction steps. By understanding these interactions at a molecular level, more efficient and selective catalytic systems can be designed.

Applications and Derivatization of 5 Chlorofuran 3 Carboxylic Acid in Advanced Materials and Chemical Synthesis

Precursor in Complex Heterocyclic Synthesis

The structure of 5-Chlorofuran-3-carboxylic acid, featuring a reactive halogen and a versatile carboxylic acid on a furan (B31954) scaffold, theoretically positions it as a valuable precursor in the synthesis of more complex heterocyclic structures. The furan ring itself is a common motif in a vast array of bioactive natural products and synthetic compounds.

Synthesis of Diverse Furan-Containing Architectures and Scaffolds

In principle, the carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, and acyl halides. These transformations would allow for the introduction of diverse substituents and the construction of a wide range of furan-containing molecular architectures. For instance, the synthesis of furan-3-carboxamides from the parent furan-3-carboxylic acid has been demonstrated, showcasing the potential for creating libraries of compounds with varied biological activities. researchgate.net The presence of the chloro group at the 5-position offers an additional site for synthetic modification, potentially through cross-coupling reactions, further expanding the diversity of accessible scaffolds.

Building Block for Polyheterocyclic and Fused-Ring Systems

The dual functionality of this compound makes it a theoretical candidate for the construction of polyheterocyclic and fused-ring systems. The carboxylic acid can participate in cyclization reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions to form new rings. While specific examples utilizing this compound are not readily found in the literature, the general strategy of using functionalized furans to build more complex heterocyclic systems is well-established.

Role in Polymer and Material Science Research

The application of furan derivatives in polymer science is an active area of research, particularly with the push for bio-based and sustainable materials. While 2,5-furandicarboxylic acid is a well-known monomer for the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), the potential role of this compound in this field is less clear.

Monomer for Specialty Polymers with Unique Chemical Functionalities

Theoretically, this compound could be utilized as a monomer to introduce specific functionalities into a polymer chain. The carboxylic acid group would allow for its incorporation into polyesters or polyamides, while the pendant chloro group would remain as a reactive site for post-polymerization modification. This could enable the synthesis of specialty polymers with tailored properties, such as flame retardancy, or for applications requiring a reactive handle for further functionalization. Patents exist for the use of other furan-3-carboxylic acid derivatives as light stabilizers for polymers, suggesting a potential, though unconfirmed, application space for its chlorinated analogue.

Component in the Design of Functionalized Surfaces and Self-Assembled Structures

Carboxylic acids are known to be excellent functional groups for anchoring molecules to surfaces and for directing self-assembly through hydrogen bonding. It is plausible that this compound could be employed in the design of functionalized surfaces, where the furan ring and chloro group could impart specific chemical or physical properties. However, there is a lack of specific research in the public domain demonstrating the use of this compound in this context.

Intermediates in Agrochemical and Pharmaceutical Research

Furan-containing compounds are prevalent in both agrochemicals and pharmaceuticals. The inherent reactivity of the furan ring, coupled with the ability to introduce a wide range of substituents, makes it a privileged scaffold in drug discovery and development.

The general class of furan-3-carboxylic acid derivatives has been explored for various biological activities. For example, the synthesis of furan-3-carboxamides has been investigated for their potential antimicrobial properties. researchgate.net While direct evidence for the use of this compound as an intermediate in the synthesis of specific commercial agrochemicals or pharmaceuticals is not available in the public literature, its structure suggests it could serve as a valuable building block. The combination of the furan core, a carboxylic acid handle for derivatization, and a chlorine atom for further modification could be strategically utilized in the synthesis of complex and potentially bioactive molecules.

Synthesis of Libraries of Potential Agrochemical Precursors

This compound is a valuable starting material for generating libraries of compounds with potential agrochemical applications. The furan-3-carboxylic acid scaffold is a known pharmacophore in the agricultural sector, with derivatives exhibiting fungicidal, herbicidal, and antimicrobial properties. A notable example is the commercial fungicide Fenfuram, which is a 2-methyl-furan-3-carboxylic acid phenylamine, used to control bunt and smut fungi in cereals. researchgate.net This establishes the furan-3-carboxamide (B1318973) moiety as a key target for synthesis.

The synthetic strategy typically involves activating the carboxylic acid group of this compound, for instance by converting it to the acyl chloride, and then reacting it with a diverse range of amines to produce a library of furan-3-carboxamides. researchgate.net The presence of the chlorine atom on the furan ring offers an additional site for modification, allowing for the introduction of further diversity and fine-tuning of the biological activity. Researchers have synthesized and characterized series of furan-3-carboxamides, subsequently screening them against panels of microorganisms, including fungi and bacteria, to identify lead compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to correlate the physicochemical properties of the synthesized derivatives with their observed antimicrobial activity, guiding the design of more potent agrochemicals. nih.gov

Below is a table representing a general approach to creating a library of potential agrochemical precursors starting from this compound.

| Starting Material | Reaction Step 1 (Activation) | Reagent for Step 2 (Amidation) | Resulting Compound Class | Potential Application |

| This compound | Reaction with thionyl chloride (SOCl₂) | Library of substituted anilines and aliphatic amines | 5-Chloro-furan-3-carboxamides | Fungicides, Antimicrobials |

| This compound | Direct coupling (e.g., using DCC/DMAP) | Chiral amines | Chiral 5-Chloro-furan-3-carboxamides | Enantioselective Fungicides |

| This compound | Conversion to methyl ester | Hydrazine hydrate | 5-Chloro-furan-3-carbohydrazide | Herbicide Intermediates |

Generation of Novel Synthetic Scaffolds for Chemical Biology and Drug Discovery Initiatives

The furan ring is a privileged scaffold in medicinal chemistry and is present in numerous bioactive compounds. ijabbr.comijabbr.com Its electron-rich nature and specific geometry allow it to participate in various interactions with biological targets. ijabbr.com this compound serves as an excellent starting point for creating novel and diverse molecular architectures for drug discovery and for the development of chemical probes to investigate biological processes. ijabbr.commdpi.com

Derivatives of chloro-substituted furans have demonstrated significant biological activities. For instance, novel 5-(4-chlorophenyl)furan derivatives have been synthesized and shown to possess potent anticancer activity by inhibiting tubulin polymerization. nih.gov Similarly, various substituted benzofuran (B130515) carboxylic acid derivatives, some featuring chloro-substituents, have been evaluated for their cytotoxic potential against human cancer cell lines. nih.gov These examples underscore the utility of the chloro-furan scaffold in developing new therapeutic agents.

The synthetic versatility of this compound allows it to be elaborated into more complex structures. The carboxylic acid can be converted into amides, esters, or other functional groups, while the chloro-substituent can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This dual functionality enables the construction of diverse libraries of small molecules for high-throughput screening. These libraries can be used to identify hits for various therapeutic targets, including enzymes and receptors, in areas such as oncology and infectious diseases. ijabbr.comijabbr.com

Ligand Design and Coordination Chemistry

The molecular structure of this compound, containing both a carboxylate group (a classic coordinating group) and a halogen atom, makes it an intriguing candidate for ligand design in coordination chemistry. These features allow for the formation of complex supramolecular structures with metal ions.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While the direct use of this compound in MOF synthesis is not extensively documented, its potential can be inferred from the widespread use of analogous furan-based ligands, particularly furan-2,5-dicarboxylic acid (FDCA). FDCA is a well-established building block for creating MOFs with a range of metal ions, including Zr, Fe, Cu, and Al. google.com

The carboxylate group of this compound can coordinate to metal centers to form one-, two-, or three-dimensional coordination polymers. The single carboxylic acid group would likely act as a monodentate or bridging ligand, potentially leading to framework topologies different from those obtained with dicarboxylic acids. Furthermore, the chlorine atom provides a unique functional handle that is not present in FDCA. This halogen atom could be exploited in post-synthetic modification (PSM) of a pre-formed MOF. researchgate.netresearchgate.netrsc.org For example, a MOF could be assembled using this compound, and the chloro-group could then be used for subsequent reactions to introduce new functionalities, tune the pore environment, or enhance catalytic activity. researchgate.netrsc.org

| Potential MOF Application | Role of this compound | Metal Ion Examples | Resulting Feature |

| Direct Synthesis | Primary organic linker | Zn(II), Cu(II), Cd(II) | Novel network topologies, potential for halogen bonding interactions |

| Post-Synthetic Modification (PSM) | Functionalized linker for covalent modification | Zr(IV), Fe(III) | Introduction of new catalytic sites or recognition motifs |

| Mixed-Ligand Systems | Co-ligand with other dicarboxylates | Al(III), Cr(III) | Tuning of pore size and chemical environment |

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and the development of effective chiral ligands for asymmetric catalysis is crucial. researchgate.net While this compound is itself achiral, it represents a versatile platform for the synthesis of novel chiral furan-based ligands. dntb.gov.uanih.gov The furan scaffold is rigid and its electronic properties can be tuned, making it an attractive core for a ligand.

Advanced Topics and Emerging Research Directions for 5 Chlorofuran 3 Carboxylic Acid

Photochemistry and Photophysics of 5-Chlorofuran-3-carboxylic Acid

There is no available research specifically investigating the photochemical and photophysical properties of this compound.

UV-Vis Absorption and Fluorescence Spectroscopic Investigations

No experimental or computational data on the UV-Vis absorption or fluorescence spectroscopy of this compound could be located. Generally, furan-containing compounds exhibit absorption in the UV region. The presence of a carboxylic acid group, a chromophore, would likely result in an absorption maximum around 210 nm, though conjugation effects with the furan (B31954) ring could shift this value. libretexts.org The chlorine substituent may also influence the absorption spectrum.

Fluorescence in furan derivatives is highly dependent on their structure and environment. While some furan compounds are fluorescent, many are not. nih.gov Without experimental data, it is impossible to determine if this compound exhibits any significant fluorescence.

Table 7.1.1: Spectroscopic Data for this compound

| Parameter | Value |

|---|---|

| UV-Vis Absorption Maximum (λmax) | Data Not Available |

| Molar Absorptivity (ε) | Data Not Available |

| Fluorescence Emission Maximum | Data Not Available |

| Fluorescence Quantum Yield (Φf) | Data Not Available |

Photoreactivity and Photodecomposition Mechanisms under Various Light Conditions

Specific studies on the photoreactivity and photodecomposition of this compound are absent from the literature. Halogenated aromatic compounds can undergo photodecomposition, often through the cleavage of the carbon-halogen bond. researchgate.net The quantum yield of such processes, which is a measure of the efficiency of the photoreaction, has been determined for some polychlorinated dibenzofurans, but not for simpler monochlorinated furan carboxylic acids. tandfonline.comwikipedia.org The furan ring itself can also be susceptible to photooxidation. minakem.com The exact mechanisms and products of photodecomposition for this compound under different light conditions remain uninvestigated.

Electrochemistry of this compound

No dedicated electrochemical studies for this compound have been published.

Redox Potentials and Electrochemical Transformations

There is no information available on the specific redox potentials of this compound. The electrochemical behavior would be influenced by both the furan ring and the carboxylic acid group. The oxidation potential would likely be associated with the furan ring, while the reduction could involve the carboxylic acid proton or the chlorinated furan. The presence of the electron-withdrawing chlorine atom would likely make the reduction of the furan ring more favorable compared to unsubstituted furan. chemguide.co.uk

Table 7.2.1: Electrochemical Data for this compound

| Parameter | Value |

|---|---|

| Oxidation Potential (Epa) | Data Not Available |

| Reduction Potential (Epc) | Data Not Available |

| Electrochemical Window | Data Not Available |

Applications in Electrosynthesis and Electrochemical Sensing

Given the lack of fundamental electrochemical data, there are no reported applications of this compound in electrosynthesis or electrochemical sensing. While furan derivatives and carboxylic acids are used in various electrochemical applications, such as the synthesis of value-added chemicals or the development of sensors, this specific compound has not been explored in these contexts. minakem.comnih.govrsc.orgnih.govresearchgate.netresearchgate.netmdpi.comacs.orgrsc.org

Supramolecular Chemistry and Self-Assembly Research

There are no studies focused on the supramolecular chemistry or self-assembly of this compound. Carboxylic acids are well-known to form robust hydrogen-bonded dimers and other supramolecular structures. mdpi.comresearchgate.netjaptronline.com The presence of the furan ring and the chlorine atom could introduce other non-covalent interactions, such as π-stacking or halogen bonding, which could lead to the formation of unique self-assembled architectures. However, the crystalline structure and supramolecular organization of this compound have not been determined.

Investigation of Hydrogen Bonding Networks and Crystal Engineering

The precise arrangement of molecules in a crystalline solid, governed by intermolecular forces, dictates the material's physical properties. For this compound, the interplay of its carboxylic acid group and the chlorine-substituted furan ring provides a rich platform for crystal engineering studies. Researchers are investigating how hydrogen bonding networks, halogen bonds, and other non-covalent interactions direct the self-assembly of this molecule into predictable and functional crystalline structures.

The carboxylic acid moiety is a primary driver of hydrogen bond formation, often leading to the classic R²₂(8) dimer motif. However, the presence of the furan ring's oxygen atom and the chlorine substituent introduces possibilities for more complex and varied hydrogen bonding patterns. The study of these networks is fundamental to controlling polymorphism, where a single compound can exist in multiple crystalline forms with different properties such as solubility and melting point. Computational modeling is often employed in tandem with experimental techniques like X-ray diffraction to predict and understand the stability of different crystalline arrangements.

Formation of Co-crystals and Supramolecular Architectures

Building upon the principles of crystal engineering, the formation of co-crystals represents a significant area of research for this compound. Co-crystals are multi-component crystalline solids where the constituent molecules are held together by non-covalent interactions, primarily hydrogen bonds. By combining this compound with other molecules (co-formers), it is possible to design novel materials with tailored properties.

The selection of a co-former is critical and is based on its ability to form robust supramolecular synthons with the target molecule. For this compound, potential co-formers could include other carboxylic acids, amides, or nitrogen-containing heterocyclic compounds. The resulting co-crystals can exhibit altered physical characteristics, such as enhanced solubility, improved stability, or different optical properties compared to the parent compound. These supramolecular architectures are not limited to simple co-crystals but can also extend to more complex metal-organic frameworks (MOFs) where the carboxylic acid group coordinates with metal ions.

Bio-inspired Synthesis and Biocatalysis for this compound Derivatives

The pursuit of more sustainable and efficient chemical manufacturing has led to a growing interest in bio-inspired synthesis and biocatalysis. These approaches leverage the principles of enzymatic reactions and microbial processes to produce this compound and its derivatives with high selectivity and under mild conditions.

Enzymatic Transformations and Microbial Synthesis Routes

Enzymes are highly specific catalysts that can perform complex chemical transformations with remarkable precision. Research in this area focuses on identifying or engineering enzymes capable of acting on furan-based substrates to introduce or modify functional groups. For instance, enzymes like halogenases could be explored for the selective chlorination of a furan-3-carboxylic acid precursor. Similarly, oxidoreductases could be employed for the synthesis of hydroxylated derivatives.

Microbial synthesis, or fermentation, offers a whole-cell approach where microorganisms are engineered to produce the target compound. This can involve the design of novel metabolic pathways within the microbial host to convert simple feedstocks into this compound. While the direct microbial synthesis of this specific compound may still be in its nascent stages, the principles have been successfully applied to the production of other furan-based chemicals.

Mimicry of Natural Product Biosynthesis Pathways

Nature provides a vast library of complex molecules, many of which are synthesized through intricate biosynthetic pathways. Researchers are studying these pathways to inspire the design of synthetic routes to novel compounds. While this compound itself may not be a known natural product, the furan ring is a common motif in many biologically active natural products.

By mimicking the strategies that nature uses to construct and functionalize furan rings, chemists can develop new and efficient synthetic methods. This could involve biomimetic cyclization reactions to form the furan core or enzymatic-like catalytic systems to achieve selective functionalization. This approach not only offers potential for more sustainable synthesis but also can lead to the discovery of new derivatives with interesting biological properties.

Academic Studies on Environmental Fate and Transformation Pathways

As with any chemical compound, understanding the environmental fate and potential transformation of this compound is of academic and practical importance. Research in this area investigates how the compound behaves in various environmental compartments and the pathways through which it may degrade.

Investigation of Degradation Pathways in Model Environmental Systems

To assess the environmental impact of this compound, researchers utilize model environmental systems that simulate natural conditions. These can include studies on its stability and degradation in aqueous solutions under different pH and light conditions (photolysis), as well as its interaction with soil and sediment matrices.

Reactivity with Environmental Radicals and Chemical Oxidants

The reactivity of the furan ring is dictated by its electron-rich nature, which makes it susceptible to attack by electrophilic species like hydroxyl radicals and ozone. However, the presence of a chlorine atom and a carboxylic acid group as substituents on the furan ring of this compound is expected to significantly modulate this reactivity. Both the chlorine atom and the carboxylic acid group are electron-withdrawing groups, which reduce the electron density of the furan ring, thereby making it less susceptible to electrophilic attack.

Reactivity with Hydroxyl Radicals (•OH)

The hydroxyl radical is a highly reactive species and a primary oxidant in the troposphere. The reaction of •OH with furan and its derivatives predominantly proceeds via addition to the carbon-carbon double bonds of the furan ring. This addition can lead to the formation of various short-lived intermediates that can subsequently undergo ring-opening or further reactions to form a range of oxidation products.

While a specific rate constant for the reaction of •OH with this compound has not been reported, the rates for furan and its methylated derivatives provide a useful comparison. The presence of electron-donating methyl groups tends to increase the reaction rate with •OH, whereas the electron-withdrawing chlorine and carboxylic acid groups in this compound are expected to decrease the rate constant.

Table 1: Rate Constants for the Gas-Phase Reaction of Hydroxyl Radicals with Furan and Substituted Furans at Room Temperature

| Compound | Rate Constant (kOH) (cm3 molecule-1 s-1) |

|---|---|

| Furan | ~4.0 x 10-11 |

| 2-Methylfuran | ~1.9 x 10-11 |

| 2,5-Dimethylfuran | ~1.3 x 10-10 |

The reaction mechanism for this compound with •OH is anticipated to involve the initial addition of the radical to the C2 or C5 position of the furan ring, which are the most electron-rich sites. This would lead to the formation of a hydroxy-chlorofurancarboxylic acid radical adduct. This intermediate could then react with molecular oxygen to form a peroxy radical, which can undergo a variety of subsequent reactions, potentially leading to ring cleavage and the formation of smaller, oxygenated organic compounds.

Reactivity with Ozone (O₃)

Ozone is another important atmospheric oxidant, although it is generally less reactive than the hydroxyl radical towards aromatic compounds. The reaction of ozone with unsaturated compounds like furans typically proceeds via a 1,3-dipolar cycloaddition across a double bond, forming a primary ozonide. This intermediate is unstable and rapidly rearranges to a Criegee intermediate and a carbonyl compound.

The electron-withdrawing nature of the chloro and carboxylic acid substituents in this compound is expected to decrease the rate of its reaction with ozone compared to unsubstituted furan. A study on the ozonolysis of furan-2,5-dicarboxylic acid, another furan derivative with electron-withdrawing groups, provides insight into this effect.

Table 2: Rate Constants for the Aqueous-Phase Reaction of Ozone with Furan Derivatives

| Compound | Rate Constant (kO3) (M-1 s-1) |

|---|---|

| Furan-2,5-dicarboxylic acid | 2.22 x 103 |

| 2-Furoic acid | 1.22 x 105 |

The degradation of this compound by ozone would likely lead to the opening of the furan ring. The resulting products would be smaller, highly oxidized molecules, potentially including chlorinated and non-chlorinated carboxylic acids and aldehydes. The exact nature of these products would depend on the specific reaction pathways and the fate of the Criegee intermediate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chlorofuran-3-carboxylic acid in laboratory settings?

- Methodology: Synthesis typically involves halogenation of furan precursors (e.g., 3-furancarboxylic acid derivatives) using chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled conditions. Post-functionalization carboxylation may require transition-metal catalysts (e.g., Pd-mediated cross-coupling) or hydrolysis of nitrile intermediates. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side products like dehalogenation or ring-opening .